2-(2-Methoxyphenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid
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Overview
Description
2-(2-Methoxyphenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a methoxyphenyl group, a quinoline core, and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyphenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 2-methoxybenzaldehyde with an appropriate amine to form an intermediate Schiff base. This intermediate is then cyclized under acidic conditions to yield the quinoline core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction time .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyphenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the quinoline core can be reduced to form a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(2-Hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid.
Reduction: Formation of 2-(2-Methoxyphenyl)-4-hydroxy-1,4-dihydroquinoline-6-carboxylic acid.
Substitution: Formation of various substituted quinoline derivatives depending on the substituent used.
Scientific Research Applications
2-(2-Methoxyphenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antioxidant and its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Methoxyphenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: It can interact with enzymes and receptors involved in oxidative stress and inflammation.
Pathways Involved: It may modulate pathways related to cell signaling, apoptosis, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxyphenylacetic acid
- 2-Methoxyphenylboronic acid
- 2-Methoxyphenyl isocyanate
Uniqueness
2-(2-Methoxyphenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid is unique due to its quinoline core, which imparts distinct chemical and biological properties. Unlike other similar compounds, it has a broader range of applications and exhibits unique reactivity patterns .
Properties
CAS No. |
90034-40-5 |
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Molecular Formula |
C17H13NO4 |
Molecular Weight |
295.29 g/mol |
IUPAC Name |
2-(2-methoxyphenyl)-4-oxo-1H-quinoline-6-carboxylic acid |
InChI |
InChI=1S/C17H13NO4/c1-22-16-5-3-2-4-11(16)14-9-15(19)12-8-10(17(20)21)6-7-13(12)18-14/h2-9H,1H3,(H,18,19)(H,20,21) |
InChI Key |
MEDJMQPPBNAPGV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=CC(=O)C3=C(N2)C=CC(=C3)C(=O)O |
Origin of Product |
United States |
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